molecular formula C8H6FNO3 B14791550 3-Amino-5-fluoro-2-formylbenzoic acid

3-Amino-5-fluoro-2-formylbenzoic acid

Cat. No.: B14791550
M. Wt: 183.14 g/mol
InChI Key: VQAHRXNNFXUPDO-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-formylbenzoic acid can be achieved through several methods. One common approach involves the use of 4-fluoroaniline as a starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: 3-Amino-5-fluoro-2-carboxybenzoic acid.

    Reduction: 3-Amino-5-fluoro-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-fluoro-2-formylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-2-formylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a formyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

3-amino-5-fluoro-2-formylbenzoic acid

InChI

InChI=1S/C8H6FNO3/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-3H,10H2,(H,12,13)

InChI Key

VQAHRXNNFXUPDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C=O)N)F

Origin of Product

United States

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